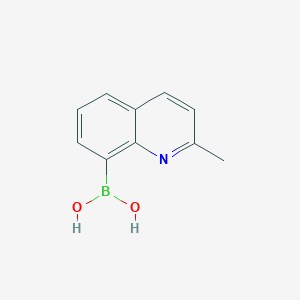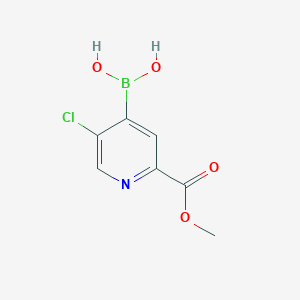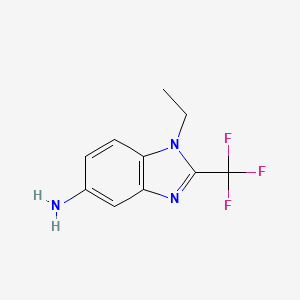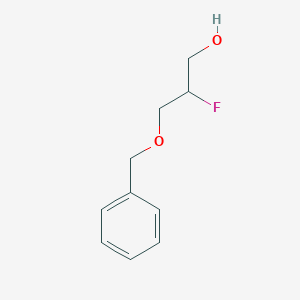
3-(Benzyloxy)-2-fluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-fluoropropan-1-ol is an organic compound that features a benzyloxy group attached to a fluorinated propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoropropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and 2-fluoropropanol.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a benzyl group, to prevent unwanted reactions.
Fluorination: The protected benzyl alcohol is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as distillation, crystallization, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like LiAlH4 or NaBH4.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-fluoropropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and reactivity, leading to specific biological or chemical effects. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-hydroxypropan-1-ol: Similar structure but with a hydroxyl group instead of fluorine.
3-(Benzyloxy)-2-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-2-bromopropan-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3-(Benzyloxy)-2-fluoropropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in specific synthetic applications and potential biological activities that are not observed with its non-fluorinated analogs.
Properties
CAS No. |
112482-37-8 |
|---|---|
Molecular Formula |
C10H13FO2 |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-fluoro-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H13FO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI Key |
ZBYWMMUOFGLUIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


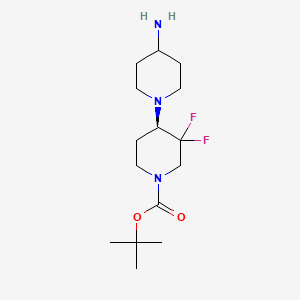
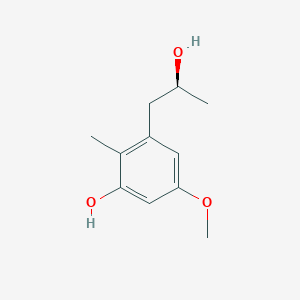
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)
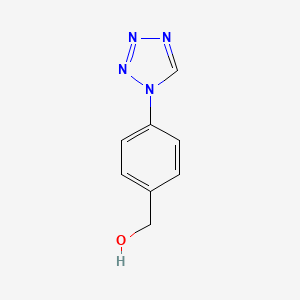
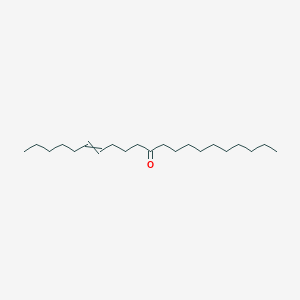
![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)
